Acetamide, N-(2-adamantyl)-, hydrochloride is a chemical compound classified as an adamantane derivative. Adamantane is a hydrocarbon with a unique cage-like structure that imparts distinctive properties to its derivatives. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in drug design and development due to its ability to interact with biological macromolecules.
Acetamide, N-(2-adamantyl)-, hydrochloride falls under the category of organic compounds, specifically amides. It is characterized by the presence of an acetamide functional group attached to a 2-adamantyl moiety, along with a hydrochloride salt form which enhances its solubility in water.
The synthesis of Acetamide, N-(2-adamantyl)-, hydrochloride can be achieved through several methods. One notable approach involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid, followed by hydrolysis to yield the desired acetamide derivative .
The molecular formula of Acetamide, N-(2-adamantyl)-, hydrochloride is C12H20ClNO. Its structure features an adamantane core with an acetamide functional group:
The InChI key for this compound is OMCGEDQQBKTCLN-UHFFFAOYSA-N, which aids in its identification in chemical databases.
Acetamide, N-(2-adamantyl)-, hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions may vary based on the specific reaction type being performed.
The mechanism of action for Acetamide, N-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets within biological systems. The adamantane core facilitates fitting into hydrophobic pockets of proteins, potentially modulating their activity. This interaction can influence various biological pathways, making it a candidate for therapeutic applications.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize this compound and confirm its purity .
Acetamide, N-(2-adamantyl)-, hydrochloride has several scientific uses:
Tuberculosis (TB) remains a leading cause of mortality worldwide, with Mycobacterium tuberculosis causing an estimated 10 million new cases and 1.2 million deaths annually [4] [7]. Concurrently, non-tuberculous mycobacterial (NTM) infections—particularly those caused by Mycobacterium avium complex (MAC) and Mycobacterium abscessus complex (MABSC)—are emerging as a global health threat, accounting for 70–95% of pulmonary NTM infections [2] [9]. These infections predominantly affect immunocompromised individuals and those with underlying structural lung diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD) [2] [9]. The true prevalence of NTM infections is underestimated due to inconsistent global reporting requirements and diagnostic complexities, though studies indicate a rising incidence linked to factors such as chronic corticosteroid use (29-fold increased risk in COPD patients) [9].
In Canada (2018), 10.1% of TB isolates showed resistance to at least one first-line drug, including 1.4% multidrug-resistant TB (MDR-TB) cases [5]. Similarly, the United States (2022) reported 8.4% of TB cases as isoniazid-resistant, with 1.4% being MDR-TB [8]. Pre-extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB remain rare but concerning, with 16 and 5 cases reported in the US in 2022, respectively [8].
Table 1: Global Drug Resistance Profiles in Mycobacterial Infections (2018-2023)
Location/Pathogen | Any Resistance (%) | MDR-TB (%) | Pre-XDR/XDR-TB (Cases) |
---|---|---|---|
Canada (All TB, 2018) | 10.1 | 1.4 | 1 XDR-TB |
United States (All TB, 2022) | 8.4 | 1.4 | 16 pre-XDR, 5 XDR |
NTM (MABSC infections) | Intrinsically high | Not applicable | Treatment success <50% |
Standard therapies for mycobacterial infections face significant challenges. TB treatment requires 6-month multidrug regimens for drug-susceptible cases and ≥18 months for MDR/XDR-TB, contributing to poor adherence, treatment failures, and secondary resistance [4] [7] [10]. NTM infections, especially those caused by MABSC, are even more difficult to manage, requiring triple antibiotic regimens for 18–24 months with success rates below 50% and relapse rates of 25–50% [9].
Drug resistance arises through multiple mechanisms:
These limitations underscore the urgent need for novel agents targeting unexploited pathways.
Mycobacterial membrane protein large 3 (MmpL3) has emerged as a high-value therapeutic target due to its essential role in cell wall biogenesis. As a member of the resistance, nodulation, and division (RND) superfamily, MmpL3 utilizes the proton motive force (PMF) to transport trehalose monomycolates (TMM)—precursors of mycolic acids—across the inner membrane [4] [7] [9]. Mycolic acids are α-alkylated, β-hydroxylated lipids (C60–C90) that form the outer membrane barrier critical for mycobacterial virulence and antibiotic resistance [4] [9]. Genetic silencing of mmpL3 is bactericidal, causing intracellular TMM accumulation and cell wall disruption [4] [7].
MmpL3's conservation across mycobacterial species, absence in humans, and structural vulnerability to diverse chemotypes make it pharmacologically attractive [2] [7] [9]. Over 20 inhibitor classes have been identified, including:
Table 2: Select MmpL3 Inhibitors and Their Antimycobacterial Profiles
Inhibitor Class | Example Compound | MIC vs. M. abscessus (µg/mL) | MIC vs. M. tuberculosis (µg/mL) |
---|---|---|---|
Adamantyl ureas | AU1235 | 8–16 | 0.06–0.5 |
Indole-2-carboxamides | ICA38 | 0.25–0.5 | 0.03–0.06 |
Piperidinol derivatives | PIPD1 | 0.5–2 | 0.12–0.25 |
Benzothiazole amides | BTZ-043 | 0.03–0.12 | 0.015–0.03 |
Adamantane-based inhibitors (e.g., AU1235) exploit the scaffold's rigidity and lipophilicity to enhance membrane penetration and target engagement [7]. Their efficacy against both M. tuberculosis and NTM species positions them as broad-spectrum antimycobacterial candidates [2] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: